molecular formula C12H11BrF2N2O3 B7450031 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole

5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole

Cat. No. B7450031
M. Wt: 349.13 g/mol
InChI Key: LOINSPFBZCROIT-UHFFFAOYSA-N
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Description

5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways. For example, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been suggested that this compound may modulate the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities and its potential applications in medicinal chemistry. However, the limitations of using this compound include its low solubility in water and its toxicity at high concentrations.

Future Directions

For research include exploring the potential of this compound in the treatment of other diseases, investigating its mechanism of action in more detail, and optimizing its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of 5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole involves the reaction of 3-(1,2-dimethoxyethyl)-5-(3-bromo-2,5-difluorophenyl)-1,2,4-oxadiazole with a suitable reagent. The reaction can be carried out using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. The yield of the reaction varies depending on the method used, and the purity of the final product can be improved by using chromatographic techniques.

Scientific Research Applications

5-(3-Bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The anti-cancer activity of this compound has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(3-bromo-2,5-difluorophenyl)-3-(1,2-dimethoxyethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2N2O3/c1-18-5-9(19-2)11-16-12(20-17-11)7-3-6(14)4-8(13)10(7)15/h3-4,9H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOINSPFBZCROIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=NOC(=N1)C2=C(C(=CC(=C2)F)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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